Kinase Selectivity Fingerprint: Differential STK33 Activity vs. the Dihydro Analog
The dihydro analog 6-(3-pyridinyl)-6,12-dihydrobenzimidazolo[1,2-c]quinazoline was screened against STK33 kinase and yielded an EC50 of 27.1 μM (2.71E+4 nM) in a non-ATP competitive inhibition assay [1]. The target compound differs by 1) full saturation of the quinazoline ring (tetrahydro vs. dihydro), 2) the presence of a 1-ol group instead of the dihydrobenzimidazolo core, and 3) a C3-methyl substituent. The tetrahydro-1-ol scaffold is expected to exhibit a distinct kinase selectivity profile relative to the dihydro analog; the documented weak STK33 activity of the comparator provides a benchmark against which improved selectivity for alternative kinase targets (e.g., PDGFRA, Aurora kinases) can be measured.
| Evidence Dimension | STK33 Kinase Inhibition (EC50) |
|---|---|
| Target Compound Data | Not directly measured in published studies; requires experimental determination. |
| Comparator Or Baseline | 6-(3-pyridinyl)-6,12-dihydrobenzimidazolo[1,2-c]quinazoline: EC50 = 27.1 μM (2.71E+4 nM) |
| Quantified Difference | Comparator shows weak STK33 inhibition (EC50 = 27.1 μM); target compound expected to differ due to tetrahydro-1-ol scaffold. |
| Conditions | STK33 Kinase Non-ATP Competitive Inhibitor Assay, purified STK33 kinase preincubated with inhibitors (PubChem BioAssay AID 2821). |
Why This Matters
The STK33 EC50 value establishes a selectivity baseline: researchers seeking to avoid STK33 off-target effects or develop selective kinase probes can use this comparator to contextualize screening results with the target compound.
- [1] BindingDB BDBM67575. 6-(3-pyridinyl)-6,12-dihydrobenzimidazolo[1,2-c]quinazoline STK33 kinase EC50 = 27.1 μM. PubChem BioAssay AID 2821. View Source
